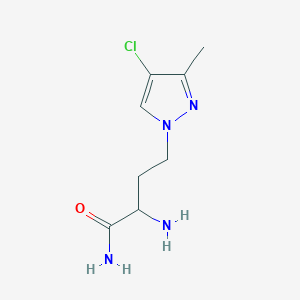

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide

Description

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide (CAS: 1342567-38-7) is a synthetic organic compound with the molecular formula C₉H₁₅ClN₄O and a molecular weight of 242.70 g/mol. It belongs to the class of pyrazole derivatives, characterized by a pyrazole ring substituted with chlorine and methyl groups at positions 4 and 3, respectively.

This compound is primarily utilized as a pharmaceutical intermediate, suggesting its role in synthesizing active pharmaceutical ingredients (APIs) or bioactive molecules.

Properties

Molecular Formula |

C8H13ClN4O |

|---|---|

Molecular Weight |

216.67 g/mol |

IUPAC Name |

2-amino-4-(4-chloro-3-methylpyrazol-1-yl)butanamide |

InChI |

InChI=1S/C8H13ClN4O/c1-5-6(9)4-13(12-5)3-2-7(10)8(11)14/h4,7H,2-3,10H2,1H3,(H2,11,14) |

InChI Key |

LKYCCLODGODSED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1Cl)CCC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

Alkylation: The chlorinated pyrazole is alkylated with an appropriate alkyl halide to introduce the methyl group.

Amidation: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Nitro derivatives.

Reduction: Hydroxy derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Industry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following insights can be inferred based on its molecular framework and known analogs:

Key Structural and Functional Analogues

4-Chloro-3-methylpyrazole Derivatives

- Pyrazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties. For example, 4-chloro-3-methylpyrazole itself is a precursor in agrochemical synthesis. The addition of a butanamide side chain in the target compound may enhance solubility or bioavailability compared to simpler pyrazole analogs .

Butanamide-Based Pharmaceuticals Compounds like levetiracetam (an antiepileptic drug) share the butanamide moiety.

Chlorinated Heterocycles

- Chlorinated heterocycles, such as clopidogrel (an antiplatelet agent), highlight the role of chlorine in improving pharmacokinetic properties. The chloro-methyl substitution in the pyrazole ring of the target compound may similarly influence its reactivity or binding affinity .

Hypothetical Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide | C₉H₁₅ClN₄O | 242.70 | Pyrazole, chloro, butanamide | Pharmaceutical intermediate |

| 4-Chloro-3-methylpyrazole | C₄H₅ClN₂ | 116.55 | Pyrazole, chloro, methyl | Agrochemical synthesis |

| Levetiracetam | C₈H₁₄N₂O₂ | 170.21 | Butanamide, pyrrolidone | Antiepileptic therapy |

Notes on Methodology and Sources

Source Limitations : The evidence lacks peer-reviewed studies or experimental data on the compound’s synthesis, bioactivity, or industrial applications. Further research would require access to specialized databases (e.g., SciFinder, Reaxys) or proprietary pharmaceutical literature.

Biological Activity

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide can be represented as follows:

Molecular Formula: C8H11ClN4O

IUPAC Name: 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic uses.

- Inhibition of Enzymatic Activity : Research indicates that 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like cancer and metabolic disorders .

- Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, particularly in the central nervous system. It interacts with the AMPA receptor, which is crucial for synaptic transmission and plasticity .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds, including 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

- Neuroprotective Effects : In animal models, this compound was evaluated for its neuroprotective properties. Results indicated that it could enhance cognitive function and protect against neurodegenerative changes induced by oxidative stress .

- Metabolic Regulation : Another study explored the impact of the compound on metabolic pathways related to glucose homeostasis. It was found to improve insulin sensitivity in diabetic models, suggesting a role in managing metabolic syndrome .

Data Tables

Q & A

Q. What are the established synthetic routes for 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanamide, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multi-step protocols involving pyrazole core formation followed by functionalization. For example, pyrazole intermediates are often prepared using Vilsmeier–Haack reactions (e.g., chlorination and formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) . Subsequent Mannich reactions or amidation steps can introduce the butanamide moiety . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrazole intermediates.

- Temperature control : Pyrazole ring closure typically requires reflux conditions (~100–120°C).

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is critical to isolate pure products.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the presence of the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and amide groups (δ 1.8–2.2 ppm for methyl groups, δ 6.0–7.0 ppm for NH) .

- X-ray crystallography : Single-crystal studies resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally analogous pyrazole derivatives (e.g., (4Z)-4-[(4-methoxybenzylamino)acetyl]pyridine) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~284.7 for CHClNO).

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- Reaction path searches : Identify low-energy pathways for pyrazole ring formation using software like GRRM .

- Solvent effects : COSMO-RS simulations model solvent polarity impacts on reaction kinetics .

- Machine learning : Train models on existing pyrazole reaction datasets to predict optimal conditions (e.g., catalyst loading, temperature) .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

- Comparative analysis : Cross-validate DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

- Error source identification : Assess computational approximations (e.g., basis set limitations) or experimental artifacts (e.g., side reactions during purification) .

- Hybrid workflows : Integrate microkinetic modeling with in situ FTIR monitoring to reconcile discrepancies .

Q. How can heterogeneous catalysis improve scalability of pyrazole functionalization steps?

Q. What are the challenges in assessing this compound’s stability under varying environmental conditions?

- Accelerated degradation studies : Use HPLC to monitor decomposition under thermal stress (40–80°C) or UV exposure .

- Hydrolytic stability : pH-dependent studies (pH 3–10) quantify amide bond cleavage rates, critical for biological applications .

Methodological Considerations

Q. How to design experiments for probing structure-activity relationships (SAR) of derivatives?

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Q. How to validate computational models for predicting this compound’s physicochemical properties?

- QSAR validation : Compare predicted logP, pKa, and solubility with experimental measurements (e.g., shake-flask method for logP) .

- Crystal structure docking : Validate hydrogen-bonding predictions against X-ray data .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.